N-Methyl-4-nitrobenzenesulfonamide
Overview
Description
N-Methyl-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S . It has an average mass of 216.214 Da and a monoisotopic mass of 216.020477 Da . It is also known by other names such as Benzenesulfonamide, N-methyl-4-nitro-, and methyl [(4-nitrophenyl)sulfonyl]amine .
Molecular Structure Analysis
The molecular structure of N-Methyl-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group (NO2) and a sulfonamide group (SO2NH2). The sulfonamide group is further substituted with a methyl group (CH3) .Physical And Chemical Properties Analysis
N-Methyl-4-nitrobenzenesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 377.7±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 182.3±28.4 °C . The compound has a molar refractivity of 49.9±0.4 cm3, a polar surface area of 100 Å2, and a molar volume of 151.9±3.0 cm3 .Scientific Research Applications
1. Versatility in the Preparation of Secondary Amines
N-Methyl-4-nitrobenzenesulfonamide shows significant versatility in the preparation of secondary amines. Nitrobenzenesulfonamides, such as N-Methyl-4-nitrobenzenesulfonamide, can be alkylated smoothly to produce N-alkylated sulfonamides. These compounds can then be deprotected to yield secondary amines, offering a valuable method in amine synthesis (Fukuyama et al., 1995).
2. Role in Synthesis of Novel Cytotoxic Agents
N-Methyl-4-nitrobenzenesulfonamide derivatives have been evaluated as potential hypoxic cell selective cytotoxic agents. Specific derivatives exhibit selective toxicity towards hypoxic cancer cells, making them candidates for targeted cancer therapies (Saari et al., 1991).
3. In Computational and Structural Chemistry
The compound has been utilized in computational chemistry for structure characterization and analysis. Studies have focused on understanding the intermolecular interactions and electronic properties of related sulfonamide molecules, contributing to the field of molecular design and drug discovery (Murthy et al., 2018).
4. In Electrochemical Studies
Electrochemical behavior of N-Methyl-4-nitrobenzenesulfonamide has been a subject of study, providing insights into the redox properties of sulfonamides. These studies have implications in understanding the stability and reactivity of these compounds, which is valuable in various chemical processes (Asirvatham & Hawley, 1974).
5. Investigating Hydrolysis Mechanisms
Research has also been conducted to understand the hydrolysis mechanisms of nitrobenzenesulfonamides. This is crucial for predicting the behavior of these compounds in various chemical environments, which can impact their application in synthetic chemistry (Cox, 1997).
properties
IUPAC Name |
N-methyl-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIJFQRUYCEKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283359 | |
Record name | N-Methyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-nitrobenzenesulfonamide | |
CAS RN |
6319-45-5 | |
Record name | 6319-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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